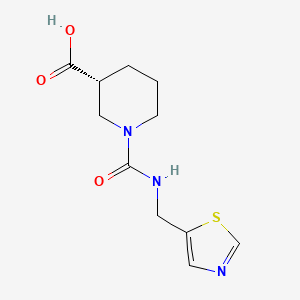![molecular formula C11H22N6 B6644403 N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine, commonly known as MMT or MMTA, is a chemical compound that belongs to the class of piperazine derivatives. MMT has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
MMT acts as a TAAR1 agonist, which leads to the activation of the cAMP signaling pathway. This results in the modulation of neurotransmitter release, including dopamine, serotonin, and norepinephrine. MMT has been shown to increase the release of these neurotransmitters in specific brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MMT has been shown to possess a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. MMT has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models. Additionally, MMT has been shown to possess antipsychotic properties, which may be attributed to its ability to modulate dopamine release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMT in lab experiments is its selectivity for TAAR1. This allows for the investigation of the specific effects of TAAR1 activation on neurotransmitter release and behavior. However, one limitation of using MMT is its limited solubility in water, which may require the use of organic solvents in experiments.
Orientations Futures
There are several future directions for the study of MMT. One area of interest is the investigation of its potential therapeutic applications in the treatment of psychiatric disorders, such as schizophrenia and depression. Additionally, the development of more potent and selective TAAR1 agonists may lead to the discovery of novel treatments for these disorders. Another area of interest is the investigation of the role of TAAR1 in addiction and substance abuse, as MMT has been shown to modulate dopamine release, which is involved in the reward pathway. Further research may lead to the development of new treatments for addiction.
Méthodes De Synthèse
The synthesis of MMT involves the reaction of 1-(4-chlorobenzyl)-4-methyl-1H-1,2,3-triazole with N-methylpiperazine in the presence of a base. The reaction results in the formation of MMT as a white crystalline solid. The purity of MMT can be improved through recrystallization or chromatographic techniques.
Applications De Recherche Scientifique
MMT has been extensively studied for its potential therapeutic applications. It has been shown to possess antipsychotic, anxiolytic, and antidepressant properties. MMT acts as a selective and potent agonist at the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain. TAAR1 activation has been linked to the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, cognition, and behavior.
Propriétés
IUPAC Name |
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6/c1-15(9-11-10-16(2)14-13-11)7-8-17-5-3-12-4-6-17/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXFCKIWWGHFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN(C)CCN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)

![1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)

![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)

![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
![5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one](/img/structure/B6644379.png)
![2-[1-(2-Methylsulfinylpropylamino)propyl]phenol](/img/structure/B6644389.png)
![1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)

![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
